Isopropyl (4-fluorophenyl)carbamate
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Overview
Description
Isopropyl (4-fluorophenyl)carbamate is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.211 g/mol It is known for its unique structure, which includes an isopropyl group attached to a carbamate moiety, with a 4-fluorophenyl substituent
Preparation Methods
The synthesis of isopropyl (4-fluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Isopropyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The 4-fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl (4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isopropyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Isopropyl (4-fluorophenyl)carbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to the presence of the 4-fluorophenyl group, which imparts distinct reactivity and potential applications .
Properties
CAS No. |
457-79-4 |
---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
propan-2-yl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C10H12FNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
XTCWVXQYEJCVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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